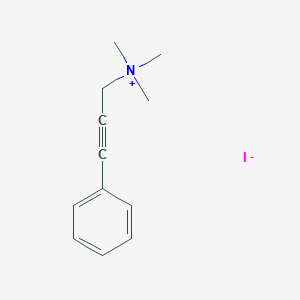
N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide
Description
N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide: is a quaternary ammonium compound. It is known for its unique structure, which includes a phenyl group and a triple bond, making it an interesting subject for various chemical studies and applications.
Properties
CAS No. |
55698-44-7 |
|---|---|
Molecular Formula |
C12H16IN |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
trimethyl(3-phenylprop-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C12H16N.HI/c1-13(2,3)11-7-10-12-8-5-4-6-9-12;/h4-6,8-9H,11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RTXSCVYSQBUAJK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC#CC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-3-phenylprop-2-yn-1-amine with an iodinating agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.
Reduction: Reduction reactions can occur at the triple bond, converting it into a double or single bond.
Substitution: The iodide ion can be substituted with other nucleophiles in various reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation: Products may include phenylprop-2-yn-1-one derivatives.
Reduction: Products may include N,N,N-trimethyl-3-phenylprop-2-en-1-aminium iodide or N,N,N-trimethyl-3-phenylprop-1-aminium iodide.
Substitution: Products depend on the nucleophile used, such as azide or cyanide derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Studied for its potential antimicrobial properties.
- Used in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and the triple bond play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- N,N,N-Trimethyl-3-phenylprop-2-en-1-aminium iodide
- N,N,N-Trimethyl-3-phenylprop-1-aminium iodide
Comparison:
- N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide is unique due to its triple bond, which imparts distinct chemical reactivity compared to its analogs with double or single bonds.
- The presence of the phenyl group in all these compounds contributes to their aromatic properties, but the triple bond in this compound provides additional sites for chemical modifications and reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


